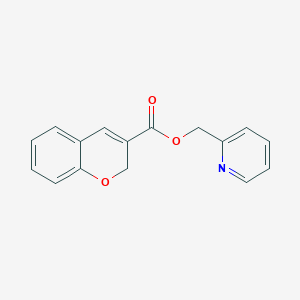
pyridin-2-ylmethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are important oxygen heterocycles These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylmethyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromene ring. This can be achieved through cyclization reactions involving benzopyran ring formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-ylmethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of biologically active compounds .
Mechanism of Action
The mechanism of action of pyridin-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyridin-2-ylmethyl 2H-chromene-3-carboxylate include other chromene derivatives, such as ethyl coumarin-3-carboxylate and various coumarin derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness: this compound is unique due to the presence of both the chromene and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable target for research and development .
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
pyridin-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-16(20-11-14-6-3-4-8-17-14)13-9-12-5-1-2-7-15(12)19-10-13/h1-9H,10-11H2 |
InChI Key |
SVWGKSLNPUCLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















